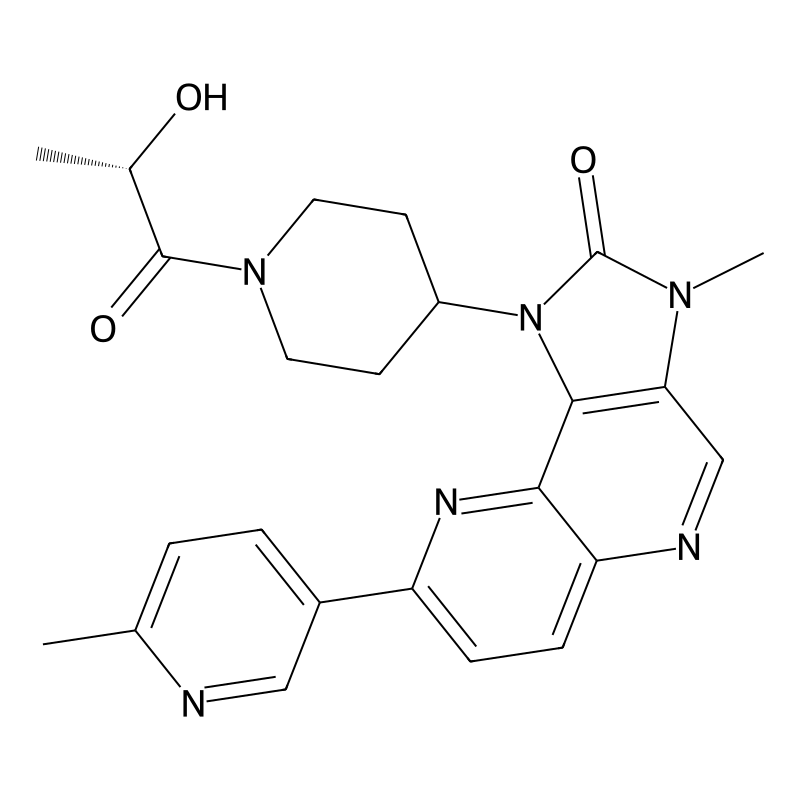

PF-04979064

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Research

Specific Scientific Field: The specific scientific field of application for PF-04979064 is Oncology, specifically in the research of cancer treatment .

Summary of the Application: PF-04979064 is a highly potent and selective PI3K/mTOR dual kinase inhibitor . It is used in cancer research due to its ability to inhibit tumor growth .

Methods of Application or Experimental Procedures: The compound is applied in a laboratory setting, typically in cell cultures and animal models. It is administered to the subject (cell culture or animal) and its effects on tumor growth are observed .

Results or Outcomes: PF-04979064 has shown to potently inhibit tumor growth in mouse xenografts . This suggests that it could potentially be used in the treatment of cancer.

PF-04979064 is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, primarily designed for cancer treatment. This compound emerged from structure-based drug design efforts aimed at optimizing the pharmacological properties of existing inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers. PF-04979064 has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents .

PF-04979064's mechanism of action involves competitive inhibition of the ATP-binding sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. The compound interacts with key residues in the active sites, leading to a reduction in downstream signaling pathways that promote cell proliferation and survival. In vitro studies indicate that PF-04979064 can effectively inhibit tumor cell growth by inducing apoptosis and regulating cell cycle progression .

PF-04979064 exhibits significant biological activity against a variety of cancer cell lines. It has been shown to:

- Inhibit growth and migration of cancer cells.

- Induce apoptosis in tumor cells.

- Enhance sensitivity to other chemotherapeutic agents, such as 5-fluorouracil in gastric cancer models .

The compound's selectivity for its targets minimizes off-target effects, making it a promising candidate for further clinical development.

The synthesis of PF-04979064 involves a multi-step process that integrates structure-based drug design with physical property optimization. Key steps include:

- Formation of the Tricyclic Core: The initial synthesis focuses on creating a tricyclic imidazo[1,5]naphthyridine framework.

- Optimization for Solubility and Permeability: Modifications are made to improve solubility and permeability, addressing issues related to metabolic clearance .

- Final Derivatization: The final product is obtained through various

PF-04979064 is primarily being investigated for its potential applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for treating various malignancies, including:

- Gastric cancer

- Breast cancer

- Other solid tumors

The compound's role in enhancing the effectiveness of existing treatments positions it as a valuable addition to cancer therapy regimens .

Interaction studies have demonstrated that PF-04979064 effectively binds to the active sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. Structural analyses using X-ray crystallography have revealed the binding modes, highlighting critical interactions with amino acid residues essential for enzymatic activity. These studies confirm the compound's selectivity and potency as an inhibitor, providing insights into its therapeutic potential .

Several compounds share structural or functional similarities with PF-04979064. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| PF-04691502 | PI3K/mTOR inhibitor | Currently in clinical trials; different scaffold |

| Omipalisib | PI3K/mTOR dual inhibitor | Contains arylsulfonamide scaffold |

| Voxtalisib | Dual PI3K/mTOR inhibitor | Known for selective binding but less potent |

| GSK1059615 | PI3K inhibitor | Focused on enhancing ATP-binding pocket interactions |

PF-04979064 stands out due to its optimized pharmacokinetic properties, high selectivity, and ability to enhance the efficacy of other treatments while minimizing side effects .

Synthetic Routes and Methodologies

The synthetic route for PF-04979064 represents a sophisticated approach to constructing the tricyclic imidazo [1] [2]naphthyridine scaffold through a carefully orchestrated sequence of reactions. The general synthetic methodology was developed as part of a structure-based drug design initiative at Pfizer to create a structurally differentiated backup candidate to PF-04691502 [3] [2].

The synthetic strategy begins with readily available starting material 2, an aminopyridine derivative, which undergoes condensation with 2-(ethoxymethylene)-malonate at elevated temperature to afford compound 3 [3]. This key condensation reaction establishes the foundation for the subsequent cyclization step. The malonate adduct 3 is then heated in phenyl ether (diphenyl oxide) to afford the cyclized compound 4, representing the initial formation of the naphthyridine ring system [3].

A critical transformation involves the treatment of compound 4 with phosphorus oxychloride (POCl₃), which yields 4,6-dichloro-(1,5)-naphthyridine-3-carboxylic acid ethyl ester 5 [3]. This chlorination reaction introduces reactive chlorine atoms that serve as leaving groups for subsequent substitution reactions. The versatility of this intermediate allows for selective functionalization at different positions on the naphthyridine core.

The synthetic route employs Suzuki coupling methodology as a key carbon-carbon bond forming reaction. Compound 5 is subjected to Suzuki coupling conditions with a boronic acid or boronic ester derivative to give compound 6 [3]. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl substituents, particularly the methylpyridine moiety that is crucial for the biological activity of PF-04979064.

Key Intermediates and Reaction Mechanisms

Several key intermediates play crucial roles in the synthetic pathway to PF-04979064. Compound 7 is prepared by treatment of compound 6 with an amine through nucleophilic substitution, followed by hydrolysis of the ester functionality to give the free carboxylic acid 8 [3]. This sequence demonstrates the strategic use of protecting groups and selective transformations.

The most remarkable mechanistic feature of the synthesis involves a Curtius rearrangement to form the tricyclic core. When compound 8 is treated with diphenylphosphoryl azide (DPPA) and triethylamine, an initially formed nitrene intermediate from the Curtius rearrangement reacts with the amine at the 4-naphthyridine position to undergo intramolecular cyclization, producing compound 9 [3]. This innovative approach represents a novel application of the Curtius rearrangement for heterocyclic ring formation.

The Curtius rearrangement mechanism involves the thermal decomposition of an acyl azide intermediate formed in situ from the carboxylic acid and DPPA [4] [5]. The reaction proceeds through a concerted mechanism where the acyl azide loses nitrogen gas while simultaneously forming an isocyanate intermediate [4]. In the specific case of PF-04979064 synthesis, this isocyanate intermediate undergoes immediate intramolecular cyclization with the neighboring amine functionality, creating the fused tricyclic system characteristic of the final product.

The final steps involve methylation of compound 9 to give compound 10, followed by deprotection of piperidine protecting groups and amide formation to afford the target molecule PF-04979064 [3]. The stereochemistry of the compound is maintained throughout the synthesis, with the (S)-configuration of the hydroxypropyl side chain being crucial for biological activity.

Optimization of Synthetic Pathways

The optimization of the synthetic pathway involved extensive structure-activity relationship studies and physical properties-based optimization (PPBO) [3]. The initial lead compound 1 exhibited high lipophilicity (clogP = 4.69) and suffered from poor solubility, permeability, and high metabolic clearance [3]. Through systematic modification, the research team achieved significant improvements in these properties.

A key optimization strategy involved reducing the lipophilicity of the compounds by replacing the benzyl nitrile moiety with substituted cyclohexane and piperidine derivatives [3]. This approach not only reduced the clogP values to the range of 1.07 to 2.37 but also improved cellular potency and permeability. The lipophilic efficiency (LipE = pIC₅₀ - clogP) was dramatically increased by greater than 4 units from the initial lead to PF-04979064.

The optimization process also addressed specific metabolic liabilities. Early compounds in the series were found to be substrates for aldehyde oxidase (AO), leading to rapid metabolic clearance [3]. Through structural modifications including the introduction of bulkier substituents and bicyclic heterocycle side chains, the research team successfully reduced AO-mediated metabolism. The empirical scaling tool developed during this work allowed for better prediction of human clearance from in vitro data.

Scale-up Considerations and Challenges

Scale-up of the PF-04979064 synthesis presents several unique challenges related to the complexity of the synthetic route and the specific reaction conditions required. The Curtius rearrangement step, in particular, requires careful handling due to the generation of potentially explosive azide intermediates [4]. Safety protocols must be implemented to manage the thermal decomposition of acyl azides and the evolution of nitrogen gas.

The Suzuki coupling reaction requires palladium catalysts and inert atmosphere conditions, which can complicate large-scale manufacturing [6]. Optimization of catalyst loading, choice of base, and solvent systems becomes critical for economic viability. The use of phosphine ligands also presents challenges in terms of catalyst removal and purification at scale.

Aldehyde oxidase metabolism emerged as a significant challenge during development, particularly because of marked species differences in AO expression [7]. This metabolic pathway led to poor in vitro to in vivo extrapolation, making it difficult to predict human pharmacokinetics from preclinical studies. The development of an empirical scaling tool specifically for AO substrates represents an important advancement in addressing this challenge [3].

The purification of intermediates, particularly those containing the tricyclic imidazo [1] [2]naphthyridine core, requires specialized chromatographic methods due to the basic nature of the heterocyclic nitrogens. Solubility limitations of certain intermediates also pose challenges for processing and purification at scale.

Analytical Methods for Synthesis Monitoring

Comprehensive analytical methods were developed to monitor the synthesis and ensure product quality throughout the manufacturing process. High-performance liquid chromatography (HPLC) methods were established for purity determination, with specifications requiring ≥98% purity for the final product [8] [9]. The HPLC methods utilize appropriate column chemistry and mobile phase compositions to achieve baseline separation of the target compound from potential impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were developed for both quantitative analysis and structural confirmation [10]. These methods employ multiple reaction monitoring (MRM) transitions specific to PF-04979064 and its metabolites. The LC-MS/MS methodology proved particularly valuable for monitoring aldehyde oxidase-mediated metabolism in human liver S9 assays [3].

Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in structural verification of key intermediates and the final product. Both ¹H NMR and ¹³C NMR are employed to confirm the correct connectivity and stereochemistry of the tricyclic core structure [8] [9]. The stereochemical assignment of the hydroxypropyl side chain is particularly important and requires careful analysis of coupling patterns and chemical shifts.

Mass spectrometry methods provide exact mass determination and fragmentation pattern analysis for structural confirmation [9]. The molecular ion peak at m/z 447 for the protonated molecular ion and characteristic fragmentation patterns help confirm the identity and purity of PF-04979064.

Specialized analytical methods were developed for monitoring aldehyde oxidase metabolism, including stability assays in human liver cytosol and S9 fractions [3]. These assays measure the half-life of PF-04979064 under various conditions and provide crucial data for predicting human clearance. The development of these methods was essential for understanding the metabolic profile and optimizing the synthetic route to minimize AO-mediated clearance.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₆N₆O₃ |

| Molecular Weight (g/mol) | 446.5 |

| CAS Number | 1220699-06-8 |

| SMILES | CC@HC(=O)N1CCC(CC1)n1c2c(cnc3ccc(nc23)-c2ccc(C)nc2)n(C)c1=O |

| Solubility in DMSO (mg/mL) | 4.46 (10 mM) |

| clogP | 2.37 (optimized from 4.69) |

| Storage Conditions | Powder: -20°C for 3 years |

| Target | Ki (nM) | Selectivity |

|---|---|---|

| PI3Kα | 0.13 | Highly selective |

| PI3Kγ | 0.111 | Highly selective |

| PI3Kδ | 0.122 | Highly selective |

| mTOR | 1.42 | Selective |

| Synthetic Intermediate | Description | Key Reaction |

|---|---|---|

| Starting Material 2 | Readily available aminopyridine starting material | Condensation |

| Compound 3 | 2-(ethoxymethylene)-malonate adduct | Condensation with malonate |

| Compound 4 | Cyclized naphthyridine intermediate | Cyclization in Ph₂O |

| Compound 5 | 4,6-dichloro-(1,5)-naphthyridine-3-carboxylic acid ethyl ester | Chlorination with POCl₃ |

| Compound 6 | Suzuki coupling product with boronic acid | Suzuki coupling |

| Compound 7 | Amine substituted derivative | Nucleophilic substitution |

| Compound 8 | Free carboxylic acid intermediate | Ester hydrolysis |

| Compound 9 | Curtius rearrangement cyclized product | Curtius rearrangement |

| Compound 10 | N-methylated tricyclic core | N-methylation |

| PF-04979064 (18) | Final acylated piperidine product | Acylation |